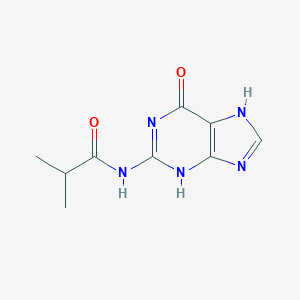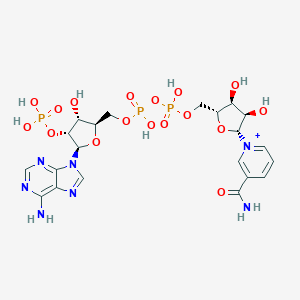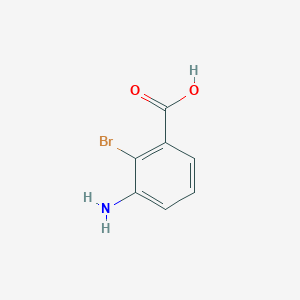
6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
Overview
Description
The compound "6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. The specific compound is characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethyl group attached to the quinoline core.
Synthesis Analysis
The synthesis of quinoline derivatives often involves palladium-catalyzed coupling reactions, as seen in the synthesis of 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines, which were obtained through the Sonogashira coupling reaction . Similarly, the synthesis of 2-aryl(heteroaryl)-6-(4-alkyl(aryl)-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)quinolines was achieved using a regioselective copper-catalyzed azide-alkyne cycloaddition reaction . These methods highlight the versatility of cross-coupling reactions in constructing complex quinoline scaffolds.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial in determining their liquid crystal properties and bio-interactions. For instance, the torsional angles between the quinoline and aryl moieties significantly influence the liquid crystal behavior of the synthesized quinolines . The structural characterization of the triazolylquinoline derivatives was performed using various spectroscopic techniques, including NMR and X-ray diffraction, which are essential for understanding the molecular conformation and interactions .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The base-mediated reaction of ortho-nitroaryl chlorides with nitroalkanes followed by an oxidative Nef reaction is one such example, leading to the synthesis of aryl ketones, which can be further transformed into quinoline derivatives . The reactivity of the [1,2,4]triazino ring in quinoline derivatives has also been explored, demonstrating the potential for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of a phenylethynyl group can confer liquid crystal properties, as seen in the case of compound 2a, which displayed a monotropic nematic mesophase . The photophysical properties of triazolylquinoline derivatives were evaluated, and their selective DNA/HSA bio-interactions were studied, indicating their potential in biological applications . The antimicrobial activity of certain quinoline derivatives was also screened, although the results were not significant at the tested concentrations .
Scientific Research Applications
Anticancer Studies
A novel compound bearing a tri-quinoline moiety, synthesized from related quinoline compounds, has shown higher cytotoxicity in human cervical cancer cell lines compared to human breast cancer cell lines. This indicates potential anticancer applications for similar quinoline derivatives (Gayathri et al., 2017).
Antibacterial and Antituberculosis Properties
New quinoline derivatives have demonstrated significant antibacterial and antituberculosis activities, indicating their potential as effective agents against bacterial and tuberculosis infections (Eswaran et al., 2010).
Antimicrobial Activities
Quinoline derivatives containing 1,2,4-triazole moiety have shown very good antimicrobial activity, comparable to first-line standard drugs. These findings suggest their utility in addressing microbial resistance (Eswaran et al., 2009).
Antimicrobial and Antifungal Studies
Quinoline carbohydrazide derivatives have displayed significant antimicrobial activity against various microorganisms, suggesting their potential as future antituberculosis agents (Garudachari et al., 2014).
Green Chemistry Applications
Research in green chemistry has explored the synthesis of compounds like 6H-chromeno[4,3-b]quinolin-6-ones, highlighting the eco-friendly approaches in the preparation of quinoline derivatives (Patra, 2021).
Photoinduced Properties in Polymer Films
Studies on quinoline derivatives like 6-hydroxyquinoline, doped in polymer films, have revealed insights into their photoexcitation dynamics, indicating applications in OLEDs and electrooptics (Mehata, 2018).
Safety and Hazards
properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEMMMJZAWYWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371474 | |
| Record name | 6-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18706-21-3 | |
| Record name | 6-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)

![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)








![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)
